molecular formula C26H27N3O4 B6103237 METHYL 4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDEN)BUTANOATE

METHYL 4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDEN)BUTANOATE

Cat. No.: B6103237
M. Wt: 445.5 g/mol
InChI Key: MWPDNQFLCVCZGW-UHFFFAOYSA-N
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Description

METHYL 4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDEN)BUTANOATE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDEN)BUTANOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzimidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

METHYL 4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDEN)BUTANOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core.

    Cyclohexylidene Derivatives: Compounds with similar cyclohexylidene structures.

Uniqueness

METHYL 4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDEN)BUTANOATE is unique due to its combination of benzimidazole and cyclohexylidene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[2-(1H-benzimidazol-2-yl)ethylimino]-4-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-33-25(32)12-11-21(27-14-13-24-28-19-9-5-6-10-20(19)29-24)26-22(30)15-18(16-23(26)31)17-7-3-2-4-8-17/h2-10,18,30H,11-16H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPDNQFLCVCZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=NCCC1=NC2=CC=CC=C2N1)C3=C(CC(CC3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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